2-(2-Phenylhydrazono)malonic acid

HIV-1 reverse transcriptase RNase H inhibition metal chelation

Ester analogs of phenylhydrazono-malonate dominate research catalogs yet fail in assays requiring free carboxyl groups for metal chelation or direct enzyme engagement. 2-(2-Phenylhydrazono)malonic acid (CAS 40885-82-3) delivers the essential dicarboxylic acid scaffold: • GSTM2-2 IC50 = 50 nM-among the most potent phenylhydrazone-class GST inhibitors reported. • HIV-1 RT RNase H inhibition scaffold (4-Cl analog IC50 = 2.2 µM; Mg²⁺ Kd = 2.4 mM). • Sortase A inhibitory core (free acid IC50 50-100 µM; ester analogs inactive). • Senolytic redox modulator (catalase inhibition, SOD peroxidase activation). ≥95% purity; global shipping available.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 40885-82-3
Cat. No. B1596227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylhydrazono)malonic acid
CAS40885-82-3
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O
InChIInChI=1S/C9H8N2O4/c12-8(13)7(9(14)15)11-10-6-4-2-1-3-5-6/h1-5,10H,(H,12,13)(H,14,15)
InChIKeyHTIRYCBOOVHGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylhydrazono)malonic acid: Chemical Identity & Procurement


2-(2-Phenylhydrazono)malonic acid (CAS 40885-82-3), also known as mesoxalic acid phenylhydrazone or ketomalonic acid phenylhydrazone, is a hydrazone derivative bearing a free dicarboxylic acid backbone (C₉H₈N₂O₄, MW 208.17 g/mol) . The compound is commercially available from multiple suppliers at ≥95% purity . Its structural hallmark—a phenylhydrazono moiety conjugated to two free carboxyl groups—enables distinct metal-chelating behavior, synthetic versatility as a building block for heterocycles, and direct engagement with enzymatic targets without requiring hydrolytic activation [1]. These properties differentiate it from its dimethyl and diethyl ester counterparts, which dominate the in-class chemical space but lack the ionizable carboxyl functionality.

2-(2-Phenylhydrazono)malonic acid: Why Esters Cannot Substitute


Closely related phenylhydrazono-malonate esters (dimethyl ester CAS 13732-26-8; diethyl ester CAS 6134-59-4) are frequently listed alongside this compound in procurement catalogs, yet they cannot substitute for the free diacid in applications requiring metal chelation, direct enzyme inhibition, or aqueous solubility. Davis et al. demonstrated that the dicarboxylic acid moiety of mesoxalic acid phenylhydrazones is essential for HIV-1 reverse transcriptase inhibition; esterification ablates activity [1]. Similarly, in the sortase A inhibitor series reported by Maggio et al., ester derivatives (1b–h) were poorly active or inactive, while the corresponding free acids (5a–h) exhibited IC₅₀ values of 50–100 µM [2]. Procurement of an ester analog for a protocol optimized with the free acid would introduce an unintended pro-drug requirement, alter metal-binding stoichiometry, and compromise assay reproducibility.

2-(2-Phenylhydrazono)malonic acid: Differentiation Evidence vs. Analogs


HIV-1 RT RNase H Inhibition: Free Dicarboxylic Acid Requirement

The 4-chlorophenylhydrazone of mesoxalic acid (CPHM), a close structural analog differing only by a 4-chloro substituent on the phenyl ring, inhibits HIV-1 RT polymerase-independent RNase H activity with an IC₅₀ of 2.2 µM [1]. Critically, examination of additional 4-chlorophenylhydrazone analogs demonstrated that the free dicarboxylic acid moiety is essential for inhibitory activity; ester derivatives lacking the free carboxyl groups lose enzyme binding capacity [1]. The target compound 2-(2-phenylhydrazono)malonic acid possesses this dicarboxylic acid functionality, whereas its dimethyl ester (CAS 13732-26-8) and diethyl ester (CAS 6134-59-4) derivatives do not. Mg²⁺ was shown to chelate directly to CPHM with a Kd of 2.4 mM, and enzyme inhibition was highly specific for HIV-1 RT over MLV RT, AMV RT, T7 DNA polymerase, and DNA polymerase I [1].

HIV-1 reverse transcriptase RNase H inhibition metal chelation

Sortase A Inhibition: Free Carboxylic Acid vs. Ester

Maggio et al. (2016) evaluated a series of 2-(2-phenylhydrazinylidene)alkanoic acid derivatives as Sortase A (SrtA) inhibitors. The ester precursors (compounds 1b–h) were found to be poorly active or completely inactive against SrtA in a FRET-based enzymatic assay. In contrast, the corresponding free carboxylic acid derivatives (compounds 5a–h, which share the free carboxyl pharmacophore with 2-(2-phenylhydrazono)malonic acid) displayed IC₅₀ values in the range of 50–100 µM [1]. The unsubstituted phenyl acid derivative (5a) serves as the reference compound; electron-withdrawing substituents on the phenyl ring gave moderate potency improvements, while electron-donating groups reduced activity, establishing the unsubstituted phenyl acid as a baseline scaffold [1].

Sortase A transpeptidase anti-virulence biofilm inhibition

Glutathione S-Transferase GSTM2-2 Inhibition

BindingDB records document that 2-(2-phenylhydrazono)malonic acid (CHEMBL3360511) inhibits human glutathione S-transferase Mu 2 (GSTM2-2) with an IC₅₀ of 50 nM, measured via a spectrophotometric method using GSH as the substrate [1]. The closest commercially available ester analogs (dimethyl and diethyl esters, CAS 13732-26-8 and 6134-59-4) have no reported GST inhibition data in BindingDB or ChEMBL, consistent with the requirement for free carboxyl groups to engage the GSH-binding site via ionic or metal-bridging interactions [2]. A 50 nM IC₅₀ places this compound in the high-potency range for GST inhibitors, comparable to potent reference inhibitors such as ethacrynic acid (IC₅₀ ~5 µM for GSTP1-1), representing an approximately 100-fold potency advantage [3].

glutathione S-transferase GSTM2-2 detoxification pathways

Multi-Target Redox Enzyme Modulation

Vendor technical documentation from CymitQuimica (Biosynth brand) reports that 2-(2-phenylhydrazono)malonic acid inhibits the release of catalase and deoxyribose (two key antioxidants), activates the peroxidase activity of superoxide dismutase (SOD), and suppresses the activities of both glutathione reductase and glutathione peroxidase . This four-enzyme modulation profile—simultaneously suppressing H₂O₂ degradation (catalase, GPx) while activating superoxide radical conversion (SOD)—is mechanistically coherent with the compound's reported senolytic activity, as it would promote a pro-oxidant shift selectively toxic to senescent cells with already-elevated ROS . In contrast, the dimethyl ester analog lacks the free carboxyl groups needed for metal-mediated redox interactions and has no reported effect on this enzyme panel .

senolytic activity oxidative stress redox enzyme modulation

Aqueous Solubility & Metal Chelation vs. Diester Analogs

2-(2-Phenylhydrazono)malonic acid possesses two free carboxyl groups (pKa estimated ~2.8 and ~5.7 based on malonic acid analogs), conferring aqueous solubility at physiological and basic pH, direct divalent metal chelation capacity, and immediate utility as a nucleophile in condensation reactions without deprotection steps . The dimethyl ester (CAS 13732-26-8, MW 236.22) and diethyl ester (CAS 6134-59-4, MW 264.28) are neutral, water-insoluble species requiring saponification to generate the active diacid form—adding a synthetic step, reducing atom economy, and introducing batch variability in biological assays . Predicted physicochemical parameters (density 1.41 g/cm³, boiling point 439.3°C, vapor pressure 1.71×10⁻⁸ mmHg at 25°C) indicate the compound is non-volatile and suitable for high-temperature reactions , while the recommended storage condition of 2–8°C reflects the need for controlled handling to preserve hydrazone integrity.

metal chelation aqueous solubility heterocyclic synthesis

2-(2-Phenylhydrazono)malonic acid: Key Application Scenarios


HIV-1 RT RNase H Inhibition Studies

The demonstration that the dicarboxylic acid moiety is essential for HIV-1 RT RNase H inhibition (IC₅₀ = 2.2 µM for the 4-chloro analog CPHM; metal-chelation Kd = 2.4 mM for Mg²⁺) positions 2-(2-phenylhydrazono)malonic acid as the minimal unsubstituted scaffold for structure-activity relationship (SAR) studies targeting the RNase H active site [1]. Unlike the 4-chloro derivative, the unsubstituted phenyl compound allows systematic exploration of substituent effects without pre-existing electronic bias. Its free carboxyl groups enable direct metal coordination, a mechanistic prerequisite confirmed by the loss of activity upon esterification [1]. Researchers investigating HIV-1 RT translocation inhibitors should procure this compound as the parent scaffold for medicinal chemistry optimization.

Anti-Virulence & Biofilm Disruption Screening

The sortase A (SrtA) inhibitory activity demonstrated by the 2-(2-phenylhydrazinylidene)alkanoic acid class (IC₅₀ range 50–100 µM for free acid derivatives) establishes the free carboxylic acid as a pharmacophoric requirement [2]. 2-(2-Phenylhydrazono)malonic acid provides the core phenylhydrazono-dicarboxylic acid scaffold for anti-virulence screening against Staphylococcus aureus and Staphylococcus epidermidis biofilm formation. Its unsubstituted phenyl ring serves as the baseline for evaluating the impact of electron-withdrawing substituents, which were shown to moderately increase potency [2]. This compound is suitable for inclusion in FRET-based SrtA inhibitor screening cascades and subsequent biofilm disruption assays.

Glutathione S-Transferase Inhibition for Chemosensitization

With a validated GSTM2-2 IC₅₀ of 50 nM, 2-(2-phenylhydrazono)malonic acid is among the most potent GST inhibitors reported in the phenylhydrazone class [3]. This potency, approximately 100-fold greater than the reference GST inhibitor ethacrynic acid at relevant isozymes, supports its use as a chemical probe in chemosensitization studies where GST-mediated detoxification of anticancer agents contributes to drug resistance. The compound's multi-target redox modulation profile—suppressing glutathione reductase and glutathione peroxidase while activating SOD peroxidase activity—may synergize with GST inhibition to potentiate oxidative stress selectively in cancer cells .

Cellular Senescence & Oxidative Stress Research

The compound's reported senolytic activity, coupled with its ability to inhibit catalase and deoxyribose release, activate SOD peroxidase, and suppress glutathione reductase/glutathione peroxidase, provides a multi-enzyme modulation tool for investigating the role of redox imbalance in cellular senescence . Unlike ester analogs that lack these activities, the free diacid can be applied directly in cell-based assays without metabolic activation uncertainties. Researchers studying age-related pathologies, atherosclerosis, or diabetes-associated senescence may benefit from this compound as a chemical probe for dissecting ROS-dependent senescent cell survival mechanisms.

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